molecular formula C6H8 B073469 3-Methylpent-3-en-1-yne CAS No. 1574-33-0

3-Methylpent-3-en-1-yne

Cat. No. B073469
CAS RN: 1574-33-0
M. Wt: 80.13 g/mol
InChI Key: GRGVQLWQXHFRHO-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylpent-3-en-1-yne, also known as MPA, is a compound that has gained significant attention in the scientific community due to its unique properties. It is a terminal alkyne that is commonly used as a building block in organic synthesis. MPA has a wide range of applications, including its use in the synthesis of natural products, pharmaceuticals, and materials science. In

Mechanism Of Action

The mechanism of action of 3-Methylpent-3-en-1-yne is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various metabolic pathways. 3-Methylpent-3-en-1-yne has been found to inhibit the activity of acetyl-CoA carboxylase, which is involved in fatty acid synthesis. It has also been found to inhibit the activity of isoprenylcysteine carboxyl methyltransferase, which is involved in protein prenylation.

Biochemical And Physiological Effects

3-Methylpent-3-en-1-yne has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal species. It has also been found to exhibit antiviral activity against herpes simplex virus and human immunodeficiency virus. 3-Methylpent-3-en-1-yne has been found to inhibit the activity of acetyl-CoA carboxylase, which is involved in fatty acid synthesis. This inhibition leads to a decrease in the production of fatty acids and a subsequent decrease in the growth of cancer cells.

Advantages And Limitations For Lab Experiments

The advantages of using 3-Methylpent-3-en-1-yne in lab experiments include its high yield, low cost, and ease of synthesis. 3-Methylpent-3-en-1-yne is also stable under a wide range of conditions, making it a suitable candidate for various experiments. However, 3-Methylpent-3-en-1-yne has some limitations, including its toxicity and potential environmental hazards. Therefore, it is important to handle 3-Methylpent-3-en-1-yne with care and dispose of it properly.

Future Directions

There are several future directions for the study of 3-Methylpent-3-en-1-yne. One direction is the development of new drugs based on the structure of 3-Methylpent-3-en-1-yne. Another direction is the study of the mechanism of action of 3-Methylpent-3-en-1-yne and its potential applications in various metabolic pathways. Additionally, the synthesis of new derivatives of 3-Methylpent-3-en-1-yne with enhanced properties is an area of interest for future research. Finally, the study of the environmental impact of 3-Methylpent-3-en-1-yne and its potential hazards is an important area of research for the future.

Synthesis Methods

The synthesis of 3-Methylpent-3-en-1-yne can be achieved through various methods, including the Sonogashira coupling reaction, the Cadiot-Chodkiewicz coupling reaction, and the Glaser coupling reaction. The most common method used for the synthesis of 3-Methylpent-3-en-1-yne is the Sonogashira coupling reaction, which involves the reaction of an aryl or vinyl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. This method has been found to be highly efficient and provides a high yield of 3-Methylpent-3-en-1-yne.

Scientific Research Applications

3-Methylpent-3-en-1-yne has been extensively studied for its potential applications in various fields of science. It has been used as a building block in the synthesis of natural products, such as alkaloids and terpenoids. It has also been used in the synthesis of pharmaceuticals, including anticancer agents and antibiotics. 3-Methylpent-3-en-1-yne has been found to exhibit antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new drugs. Additionally, 3-Methylpent-3-en-1-yne has been used in materials science for the synthesis of polymers and dendrimers.

properties

CAS RN

1574-33-0

Product Name

3-Methylpent-3-en-1-yne

Molecular Formula

C6H8

Molecular Weight

80.13 g/mol

IUPAC Name

(E)-3-methylpent-3-en-1-yne

InChI

InChI=1S/C6H8/c1-4-6(3)5-2/h1,5H,2-3H3/b6-5+

InChI Key

GRGVQLWQXHFRHO-AATRIKPKSA-N

Isomeric SMILES

C/C=C(\C)/C#C

SMILES

CC=C(C)C#C

Canonical SMILES

CC=C(C)C#C

boiling_point

66.5 °C

Other CAS RN

1574-33-0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.